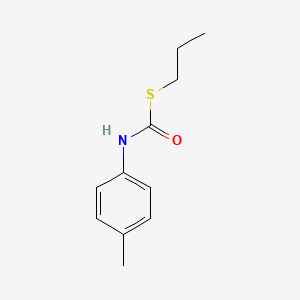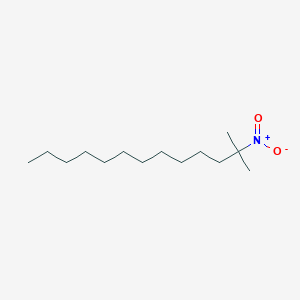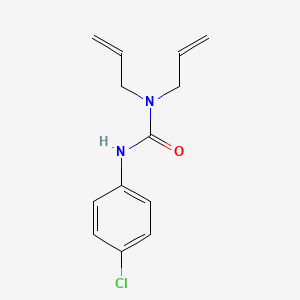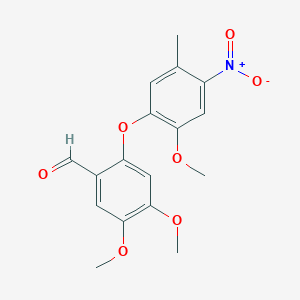
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid is a complex organic compound with the molecular formula C11H17N3O4 and a molecular weight of 255.276 g/mol This compound is notable for its unique structure, which includes a pyrimidine ring fused with a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino and oxo groups, leading to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5-(5-(Acetylamino)-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Imino-5-methyl-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid
Uniqueness
What sets 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid apart from these similar compounds is its specific ethyl substitution on the pyrimidine ring.
Propriétés
Numéro CAS |
60588-13-8 |
|---|---|
Formule moléculaire |
C11H17N3O4 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
5-(2-amino-5-ethyl-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-2-11(6-4-3-5-7(15)16)8(17)13-10(12)14-9(11)18/h2-6H2,1H3,(H,15,16)(H3,12,13,14,17,18) |
Clé InChI |
RAGKYFUWLRWEBF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)N)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)



![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)




